Cas no 2764000-75-9 ((1-Bromocyclopropyl)cyclobutane)
(1-Bromocyclopropyl)cyclobutane Chemical and Physical Properties
Names and Identifiers
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- (1-bromocyclopropyl)cyclobutane
- 2764000-75-9
- EN300-37384929
- (1-Bromocyclopropyl)cyclobutane
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- Inchi: 1S/C7H11Br/c8-7(4-5-7)6-2-1-3-6/h6H,1-5H2
- InChI Key: DCZVDGCKQOCLGH-UHFFFAOYSA-N
- SMILES: BrC1(CC1)C1CCC1
Computed Properties
- Exact Mass: 174.00441g/mol
- Monoisotopic Mass: 174.00441g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 0Ų
(1-Bromocyclopropyl)cyclobutane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37384929-1.0g |
(1-bromocyclopropyl)cyclobutane |
2764000-75-9 | 1g |
$0.0 | 2023-06-06 |
(1-Bromocyclopropyl)cyclobutane Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on (1-Bromocyclopropyl)cyclobutane
Introduction to (1-Bromocyclopropyl)cyclobutane (CAS No. 2764000-75-9)
(1-Bromocyclopropyl)cyclobutane, with the CAS number 2764000-75-9, is a significant compound in the field of organic chemistry and pharmaceutical research. This bicyclic halogenated hydrocarbon has garnered attention due to its unique structural properties and potential applications in synthetic chemistry and drug development. The compound consists of a cyclopropyl ring substituted with a bromine atom, connected to a cyclobutane moiety, which makes it a versatile intermediate for various chemical transformations.
The structural motif of (1-Bromocyclopropyl)cyclobutane combines the reactivity of the bromine atom with the rigidity of the cycloalkane framework. This combination allows for diverse chemical modifications, making it a valuable building block in the synthesis of more complex molecules. The cyclopropyl group, in particular, is known for its ability to participate in various reactions such as ring-opening reactions, which can be exploited to introduce new functional groups or alter the molecular architecture.
In recent years, there has been growing interest in the applications of halogenated cycloalkanes in medicinal chemistry. The presence of a bromine atom in (1-Bromocyclopropyl)cyclobutane facilitates its use in cross-coupling reactions, which are fundamental to the synthesis of many modern pharmaceuticals. For instance, palladium-catalyzed Suzuki-Miyaura and Heck couplings can be employed to introduce aryl or vinyl groups, respectively, expanding the compound's utility in drug discovery.
One of the most compelling aspects of (1-Bromocyclopropyl)cyclobutane is its potential as a precursor for biologically active compounds. Researchers have leveraged its structural features to develop novel heterocyclic scaffolds that exhibit pharmacological activity. For example, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The cyclopropyl ring can be further functionalized to create more complex structures that mimic natural products or designed molecules targeting specific biological pathways.
The synthesis of (1-Bromocyclopropyl)cyclobutane typically involves the bromination of cyclopropane derivatives or through cross-coupling reactions between cyclopropanol and bromoalkenes. Advanced synthetic methodologies have been developed to improve yield and selectivity, ensuring that researchers can obtain high-purity material for their studies. These advancements reflect the ongoing efforts to optimize synthetic routes for halogenated cyclic compounds, which are crucial for pharmaceutical applications.
Recent studies have highlighted the role of (1-Bromocyclopropyl)cyclobutane in the development of novel therapeutic agents. For instance, researchers have explored its use in creating kinase inhibitors, which are essential for treating cancers and inflammatory diseases. The ability to modify both the cyclopropyl and cyclobutane rings allows for fine-tuning of physicochemical properties such as solubility and bioavailability, which are critical factors in drug design.
The compound's reactivity also makes it a valuable tool in materials science. For example, it can be used to synthesize polymers with unique properties or as a monomer for creating novel materials with applications in electronics and coatings. The versatility of (1-Bromocyclopropyl)cyclobutane underscores its importance not only in pharmaceuticals but also in broader chemical research.
In conclusion, (1-Bromocyclopropyl)cyclobutane (CAS No. 2764000-75-9) is a multifaceted compound with significant potential in synthetic chemistry and drug development. Its unique structural features and reactivity make it an indispensable tool for researchers aiming to create novel biologically active molecules. As advancements continue to be made in synthetic methodologies and drug discovery technologies, the applications of this compound are likely to expand further, solidifying its role as a cornerstone in modern chemical research.
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